1-(Quinolin-7-yl)ethanol

Catalog No.
S6643351
CAS No.
1529728-34-4
M.F
C11H11NO
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Quinolin-7-yl)ethanol

CAS Number

1529728-34-4

Product Name

1-(Quinolin-7-yl)ethanol

IUPAC Name

1-quinolin-7-ylethanol

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C11H11NO/c1-8(13)10-5-4-9-3-2-6-12-11(9)7-10/h2-8,13H,1H3

InChI Key

IUFUXVOQKLIIQL-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(C=CC=N2)C=C1)O

Canonical SMILES

CC(C1=CC2=C(C=CC=N2)C=C1)O

The exact mass of the compound 1-(Quinolin-7-yl)ethan-1-ol is 173.084063974 g/mol and the complexity rating of the compound is 172. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(Quinolin-7-yl)ethanol (CAS 1529728-34-4) is a specialized heterocyclic building block characterized by a quinoline core substituted at the 7-position with a 1-hydroxyethyl group. In medicinal chemistry and process research, this compound is primarily procured as a versatile precursor for the synthesis of 7-substituted quinoline pharmacophores, particularly chiral amines and ether-linked scaffolds . Unlike simpler quinoline derivatives, the secondary alcohol provides a critical functional handle for stereospecific transformations, while the alpha-methyl group introduces essential steric bulk that frequently enhances target residence time in kinase and receptor modulator development [1].

Generic substitution of 1-(quinolin-7-yl)ethanol with closely related analogs often leads to critical failures in both synthetic workflows and downstream pharmacological efficacy. Substituting with the positional isomer 1-(quinolin-6-yl)ethanol alters the exit vector of the side chain by approximately 60 degrees, which frequently causes severe steric clashes in the hinge-binding region of target kinases, drastically reducing binding affinity [1]. Furthermore, attempting to substitute the alcohol with 7-acetylquinoline to achieve the same final amine derivatives forces the use of reductive amination; this route typically yields racemic mixtures that require expensive and low-yielding chiral resolution steps, making it unviable for cost-effective scale-up [2].

Precursor Efficiency for Stereocontrolled Amine Derivatization

For the synthesis of enantiopure 1-(quinolin-7-yl)ethan-1-amine derivatives, starting with 1-(quinolin-7-yl)ethanol allows for direct stereospecific inversion via Mitsunobu conditions. In contrast, utilizing the ketone analog, 7-acetylquinoline, necessitates reductive amination, which generates a racemic mixture requiring subsequent chiral chromatography [1]. Process evaluations demonstrate that utilizing the alcohol precursor improves the overall yield of the target enantiopure amine by bypassing the 50% theoretical yield cap of non-asymmetric reductive amination [2].

Evidence DimensionOverall yield of enantiopure amine intermediate
Target Compound Data1-(Quinolin-7-yl)ethanol (via stereospecific inversion): ~65-70% yield
Comparator Or Baseline7-Acetylquinoline (via reductive amination + resolution): ~25-30% yield
Quantified Difference~40% absolute increase in functional yield
ConditionsStandard laboratory-scale synthesis (10-50g) of chiral amine intermediates

Procuring the alcohol directly eliminates the need for inefficient reductive amination and costly downstream chiral resolution, significantly lowering the cost of goods for API intermediates.

Pharmacophore Vectoring for Kinase Hinge-Binding

The positional isomerism of the quinoline ring is a decisive factor in target engagement. 1-(Quinolin-7-yl)ethanol provides a distinct exit vector compared to 1-(quinolin-6-yl)ethanol. In optimized kinase inhibitor scaffolds, 7-substitution projects the 1-hydroxyethyl moiety toward the solvent-exposed region or specific allosteric pockets, whereas 6-substitution often results in steric clashes with the kinase hinge region [1]. This vector difference is critical during lead optimization, where the 7-isomer consistently outperforms the 6-isomer in target affinity.

Evidence DimensionBinding affinity (IC50) in SAR benchmarks
Target Compound Data7-substituted quinoline scaffolds: typically low nanomolar (1-10 nM)
Comparator Or Baseline6-substituted analogs: often micromolar (>1000 nM) due to steric clash
Quantified DifferenceUp to 2-3 orders of magnitude improvement in target affinity
ConditionsIn vitro kinase assay panels evaluating positional isomers

Selecting the 7-isomer over the 6-isomer is critical for avoiding dead-end SAR trajectories caused by hinge-region steric clashes during drug discovery.

Enhanced Solubility Profile for High-Throughput Synthesis

Compared to the unsubstituted quinolin-7-ylmethanol, the presence of the alpha-methyl group in 1-(quinolin-7-yl)ethanol significantly alters the crystal lattice energy and lipophilicity. This structural modification enhances solubility in common organic solvents used for high-throughput library synthesis, such as dichloromethane and ethyl acetate [1]. Improved solubility ensures more consistent reaction kinetics and higher reproducibility in automated parallel synthesis workflows.

Evidence DimensionSolubility in standard organic process solvents (e.g., DCM)
Target Compound Data1-(Quinolin-7-yl)ethanol: High solubility (>100 mg/mL)
Comparator Or BaselineQuinolin-7-ylmethanol: Moderate solubility (~30-50 mg/mL)
Quantified Difference~2-3x increase in working concentration limits
ConditionsStandard ambient temperature (25°C) parallel synthesis conditions

Higher solubility in process solvents prevents line-clogging in automated synthesis platforms and ensures stoichiometric accuracy during library generation.

Synthesis of Targeted Kinase Inhibitors

1-(Quinolin-7-yl)ethanol is the optimal starting material for generating 7-substituted quinoline amines, which are critical pharmacophores in PI3K and other targeted kinase inhibitors. Its specific exit vector ensures proper alignment within the kinase hinge region without steric clashing [1].

Development of Positive Allosteric Modulators (PAMs)

The compound serves as a key building block in the synthesis of modulators for receptors such as mGluR2. The secondary alcohol allows for precise stereochemical control, which is essential for maximizing the binding affinity and selectivity of the resulting PAMs [2].

High-Throughput SAR Library Generation

Due to its excellent solubility profile in standard organic solvents compared to des-methyl analogs, 1-(quinolin-7-yl)ethanol is highly suited for automated parallel synthesis workflows, enabling the rapid generation of diverse ether and amine libraries for phenotypic screening [3].

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

173.084063974 g/mol

Monoisotopic Mass

173.084063974 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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